pH-Dependent Lipophilicity vs. Non-Amine Butyl Analog
The protonatable primary amine on the butyl chain of CAS 878208-91-4 generates a steep pH-dependent LogD profile that is absent in a hypothetical 4-butyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one analog lacking the amine. At pH 5.5, the computed ACD/LogD of CAS 878208-91-4 is −2.13, whereas a non-ionizable 4-butyl analog (XLogP3 estimated at approximately 2.8 based on the phenylpyrazolone scaffold plus a four-carbon alkyl chain; PubChem computed data for related 4-alkyl-pyrazolones fall in the range 2.0–3.5 [1]) would exhibit a LogD roughly equal to its LogP of ~2.8, yielding a difference exceeding 4.9 log units—approximately a 100,000-fold difference in octanol/water distribution ratio . This magnitude of difference fundamentally alters predicted membrane permeability, aqueous solubility, and in vitro assay behavior [2].
| Evidence Dimension | pH 5.5 LogD (octanol/water distribution coefficient) |
|---|---|
| Target Compound Data | ACD/LogD (pH 5.5) = −2.13 for CAS 878208-91-4 |
| Comparator Or Baseline | Estimated LogD (pH 5.5) ≈ +2.8 for hypothetical 4-butyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (amine absent; non-ionizable analog). Comparator data inferred from XLogP3 of related 4-alkyl-5-phenyl-pyrazolones (PubChem). |
| Quantified Difference | ΔLogD ≈ 4.93 log units; corresponds to ~85,000-fold difference in distribution ratio favoring aqueous phase for the target compound. |
| Conditions | ACD/Labs Percepta Platform v14.00 prediction; comparator LogD estimated by assuming LogD ≈ LogP for non-ionizable analog. The comparator is a structural inference; experimental LogD data for the exact non-amine analog were not identified in the searched literature. |
Why This Matters
A 4-aminobutyl analog with a non-ionizable butyl chain would partition overwhelmingly into octanol under aqueous assay conditions, leading to nonspecific binding, poor aqueous solubility, and irreproducible screening results—problems that CAS 878208-91-4 is predicted to avoid due to its amine-driven aqueous preference.
- [1] PubChem. XLogP3 data for structurally related 4-alkyl-5-phenyl-pyrazolones. National Center for Biotechnology Information. Accessed 2026-05-04. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Provides framework for interpreting LogD differences in terms of permeability and solubility. View Source
